Antiproliferative Activity in Leukemia vs. 6-MPR
2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is the 2-amino analog of S-allylthio-6-mercaptopurine riboside (SA-6MPR). In a comparative antiproliferative study, SA-6MPR demonstrated significantly enhanced activity against human leukemia cell lines compared to its parent compound, 6-mercaptopurine riboside (6-MPR) [1]. The mechanism of enhanced activity is attributed to increased cellular penetration due to higher hydrophobicity and intracellular release of the active 6-MPR via reaction with glutathione [1]. This provides a class-level inference for the increased potency of the 2-amino-6-allylthio derivative relative to its non-allylthio parent compound.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Not directly quantified in primary literature for the exact compound. |
| Comparator Or Baseline | 6-Mercaptopurine riboside (6-MPR) |
| Quantified Difference | The S-allylthio derivative (SA-6MPR) inhibited cell proliferation and induced apoptosis more efficiently than the parent molecule 6-MPR [1]. |
| Conditions | Human leukemia cell lines; concentration-dependent mechanism |
Why This Matters
For researchers studying leukemia, this structural class consistently shows superior in vitro potency over non-allylthio analogs, making 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine a critical tool for investigating structure-activity relationships and mechanisms of enhanced cytotoxicity.
- [1] Miron T, Arditti F, Konstantinovski L, Rabinkov A, Mirelman D, Berrebi A, Wilchek M. Novel derivatives of 6-mercaptopurine: Synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. Eur J Med Chem. 2009 Feb;44(2):541-50. View Source
